1,1,2,2-Tetrakis(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)ethene
Overview
Description
1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene is a compound known for its unique properties, particularly its aggregation-induced emission (AIE) activity.
Mechanism of Action
Target of Action
The primary target of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene (TCPE) is the photoelectrochemical (PEC) process . TCPE is an aggregation-induced emission (AIE) active molecule, which has emerged as a unique and important functional material .
Mode of Action
TCPE interacts with its target through a process called electropolymerization . In this process, Au nanoparticles (AuNPs) are electrodeposited on an indium tin oxide (ITO) electrode, and AIE-active TCPE is then electropolymerized to obtain a PTCPE/AuNPs/ITO photoanode . The interaction results in the formation of a robust photoanode that can efficiently absorb light and generate photocurrent .
Biochemical Pathways
The action of TCPE affects the PEC hydrogen production pathway . The broadened light absorption range of PTCPE versus the monomer, the quenching of PTCPE fluorescence via the efficient electron transfer from the lowest unoccupied molecular orbital of PTCPE to AuNPs, and the consumption of the photogenerated holes on the highest occupied molecular orbital of PTCPE by ascorbic acid (AA), all contribute to the improvement of the separation and transfer of photogenerated charges .
Result of Action
The result of TCPE’s action is the production of a high photocurrent density . Under 100 mW cm-2 AM 1.5G simulated sunlight irradiation at a bias of 0 V vs RHE in 0.5 M aqueous Na2SO4 containing 0.1 M AA, the photocurrent density of the PTCPE/AuNPs/ITO photoanode was 1.32 mA cm-2 .
Action Environment
Environmental factors such as light intensity and the presence of AA significantly influence the action, efficacy, and stability of TCPE . For instance, under simulated sunlight irradiation, the photocurrent density of the PTCPE/AuNPs/ITO photoanode increases . Furthermore, the presence of AA in the aqueous solution improves the separation and transfer of photogenerated charges, enhancing the PEC performance .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene are still being explored. It has been used in photoelectrochemistry (PEC) for hydrogen production . The TCPE interacts with gold nanoparticles (AuNPs) in this process . The interaction involves efficient electron transfer from the lowest unoccupied molecular orbital of TCPE to AuNPs .
Cellular Effects
Its role in photoelectrochemistry suggests potential impacts on cellular processes that involve electron transfer .
Molecular Mechanism
The molecular mechanism of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene involves its AIE property and its interaction with other molecules like AuNPs . The broadened light absorption range of TCPE, the quenching of TCPE fluorescence via the efficient electron transfer, and the consumption of the photogenerated holes can improve the separation and transfer of photogenerated charges .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene typically involves the following steps:
Starting Materials: The synthesis begins with carbazole and biphenyl derivatives.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using a Schlenk line or glovebox to prevent moisture and oxygen from interfering with the reaction.
Catalysts and Reagents: Common reagents include Grignard reagents or organolithium compounds to form the desired intermediates.
Polymerization: The final step involves the polymerization of the intermediate compounds to form the target molecule
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also be performed, although they are less common.
Substitution: The compound can undergo substitution reactions, particularly at the carbazole moieties
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole rings .
Scientific Research Applications
1,1,2,2-Tetrakis(4’-(9H-carbazol-9-yl)-[1,1’-biphenyl]-4-yl)ethene has numerous scientific research applications:
- **Materials
Photoelectrochemistry: It is used in the development of photoelectrochemical cells for hydrogen production due to its AIE properties
Properties
IUPAC Name |
9-[4-[4-[1,2,2-tris[4-(4-carbazol-9-ylphenyl)phenyl]ethenyl]phenyl]phenyl]carbazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C98H64N4/c1-9-25-89-81(17-1)82-18-2-10-26-90(82)99(89)77-57-49-69(50-58-77)65-33-41-73(42-34-65)97(74-43-35-66(36-44-74)70-51-59-78(60-52-70)100-91-27-11-3-19-83(91)84-20-4-12-28-92(84)100)98(75-45-37-67(38-46-75)71-53-61-79(62-54-71)101-93-29-13-5-21-85(93)86-22-6-14-30-94(86)101)76-47-39-68(40-48-76)72-55-63-80(64-56-72)102-95-31-15-7-23-87(95)88-24-8-16-32-96(88)102/h1-64H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDBUXSIRZWSCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)C(=C(C6=CC=C(C=C6)C7=CC=C(C=C7)N8C9=CC=CC=C9C1=CC=CC=C18)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21)C1=CC=C(C=C1)C1=CC=C(C=C1)N1C2=CC=CC=C2C2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C98H64N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1297.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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